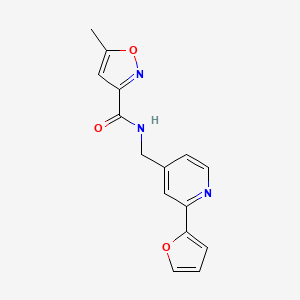

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan moiety and an isoxazole-carboxamide side chain. The compound’s design combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for modulating bioactivity, solubility, and metabolic stability .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-7-13(18-21-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJFYIZPQHUGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a key structural protein in the body.

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor . By inhibiting this enzyme, it can potentially affect the production of collagen.

Result of Action

The primary result of the compound’s action is a significant reduction in the production of collagen . This could potentially be used to treat conditions where there is an overproduction of collagen, such as fibrotic diseases.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a furan ring, a pyridine ring, and an isoxazole moiety. Its molecular formula is with a molecular weight of approximately 283.287 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.

- Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis.

- Formation of the Isoxazole Ring : Accomplished through 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

- Final Coupling : Combines the intermediates under specific conditions, often using palladium-catalyzed cross-coupling reactions.

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects.

Therapeutic Potential

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.

- Anticancer Properties : Isoxazole derivatives have been explored for their potential to inhibit tumor growth.

- Anti-inflammatory Effects : Compounds in this category may reduce inflammation in various models.

Antimicrobial Studies

A study highlighted the antimicrobial properties of related compounds, where certain derivatives demonstrated significant inhibition against pathogenic bacteria and fungi. For instance, compounds similar to this compound showed effective inhibition rates comparable to standard antibiotics .

Anticancer Research

In anticancer studies, derivatives were tested against various cancer cell lines. One notable finding was that certain isoxazole derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells . The structure–activity relationship (SAR) analysis suggested that modifications to the isoxazole ring could enhance efficacy.

Toxicity Assessment

Toxicity studies using zebrafish embryos provided insights into the safety profile of related compounds. It was observed that some derivatives had low toxicity levels while maintaining significant biological activity .

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | Effective against Gram-positive bacteria |

| Compound B | Anticancer | 5 | Inhibits proliferation in cancer cell lines |

| Compound C | Anti-inflammatory | 15 | Reduces cytokine production |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s furan-pyridine hybrid system contrasts with the indolinone-pyridine framework in analogs, which exhibit moderate bioactivity (IC50 ~5–6 µM). Compared to ranitidine-related compounds (), the target lacks the nitroacetamide and dimethylamino groups, which are critical for H2-receptor antagonism but prone to metabolic degradation .

Physicochemical Properties: The methylisoxazole-carboxamide group in the target compound likely improves solubility over purely aromatic systems (e.g., quinoline derivatives in ) due to hydrogen-bonding capacity . Ranitidine analogs () exhibit higher polarity due to sulfanyl and nitro groups, which may enhance water solubility but reduce membrane permeability .

Biological Activity Trends :

- Compounds with electron-withdrawing groups (e.g., fluoro in ) show marginally higher activity (IC50 5.797 µM vs. 5.408 µM for methyl-substituted analogs), suggesting substituent electronic effects influence target binding .

- The target compound’s furan-pyridine system may confer redox instability compared to more saturated scaffolds (e.g., thiazole in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.